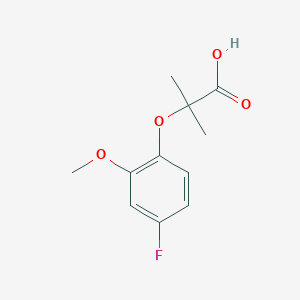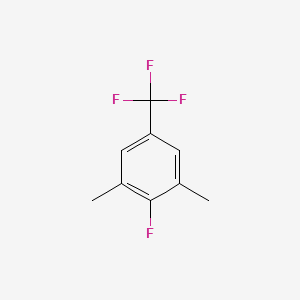
2-Fluor-1,3-dimethyl-5-(trifluormethyl)benzol
Übersicht
Beschreibung
“2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene” is an organic compound that belongs to the class of organofluorines . It contains a benzene ring with two methyl groups, a fluorine atom, and a trifluoromethyl group attached to it .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds often involves the reaction of carboxylic acids with sulfur tetrafluoride . Another method involves the Pd-catalyzed coupling reaction between certain intermediates .Molecular Structure Analysis
The molecular structure of “2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene” consists of a benzene ring with two methyl groups, a fluorine atom, and a trifluoromethyl group attached to it . The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution by a fluoride following the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in Verbindungen wie 2-Fluor-1,3-dimethyl-5-(trifluormethyl)benzol wird in der Pharmaindustrie häufig eingesetzt, da sie die biologische Aktivität und metabolische Stabilität von Medikamenten verbessern kann . Diese Verbindung kann als Vorläufer bei der Synthese von von der FDA zugelassenen Medikamenten dienen, die die Trifluormethylgruppe enthalten, die verschiedene pharmakologische Aktivitäten aufweist.
Organische Synthese
Diese Verbindung kann als Baustein in der organischen Synthese dienen, insbesondere beim Aufbau komplexer Moleküle. Ihre einzigartige Struktur ermöglicht eine regioselektive Metallierung, die in verschiedenen Synthesewegen weiter genutzt werden kann, um diverse organische Produkte zu erzeugen .
Elektrophile Trifluormethylierung
Als elektrophiles CF3-Transferreagenz kann diese Verbindung für die direkte, milde und effiziente Trifluormethylierung verwendet werden. Diese Anwendung ist in der medizinischen Chemie von entscheidender Bedeutung für die Einführung der Trifluormethylgruppe in Zielmoleküle .
Safety and Hazards
Wirkmechanismus
Target of Action
Many aromatic compounds, such as benzene derivatives, can interact with various biological targets. For example, they can bind to receptors, enzymes, or other proteins, altering their function .
Mode of Action
The interaction often involves the formation of a complex between the aromatic compound and its target. This can result in changes to the target’s structure or function, which can have downstream effects on cellular processes .
Biochemical Pathways
The specific pathways affected would depend on the targets of the compound. For example, if the compound interacts with an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Result of Action
The cellular and molecular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular signaling or metabolism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s stability and its interactions with targets. Additionally, the presence of other molecules can influence its activity, either by competing for the same targets or by interacting with the compound itself .
Biochemische Analyse
Biochemical Properties
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as thiols and amines. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby influencing their activity .
Cellular Effects
The effects of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to alterations in downstream signaling cascades. Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can change with prolonged exposure to light or heat. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolism. At higher doses, toxic effects can be observed, including disruptions in cellular function and adverse physiological responses. Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation, which facilitate their excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cell membranes, while specific transporters and binding proteins can facilitate its movement within the cell. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene can affect its activity and function. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical effects .
Eigenschaften
IUPAC Name |
2-fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRTKNNKYKFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




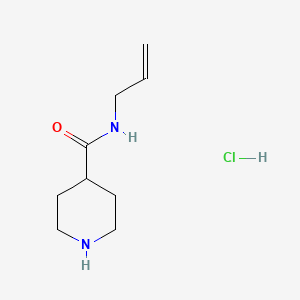

![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea](/img/structure/B1442093.png)

![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)
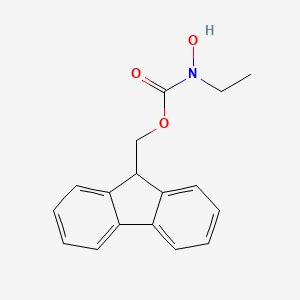
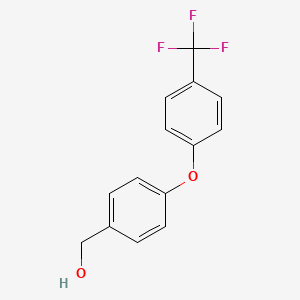


![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)
